molecular formula C22H19N3O2 B2794528 2-phenoxy-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]propanamide CAS No. 1226445-90-4

2-phenoxy-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]propanamide

Cat. No.: B2794528
CAS No.: 1226445-90-4
M. Wt: 357.413
InChI Key: KKRSESSDAUEGFL-UHFFFAOYSA-N
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Description

2-phenoxy-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]propanamide is a complex organic compound that features a quinoline ring, a pyrrole ring, and a phenoxypropanamide moiety. This compound is of interest due to its unique structural properties, which may lend it various applications in scientific research, particularly in medicinal chemistry and drug discovery.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]propanamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Ring: Starting with an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Coupling with Phenoxypropanamide: The final step involves coupling the quinoline-pyrrole intermediate with phenoxypropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated quinoline or pyrrole derivatives.

Mechanism of Action

The mechanism by which 2-phenoxy-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]propanamide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including DNA and proteins, through intercalation or binding to specific sites. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide
  • N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide

Uniqueness

2-phenoxy-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]propanamide is unique due to the presence of the phenoxypropanamide moiety, which may confer distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

2-phenoxy-N-(2-pyrrol-1-ylquinolin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-16(27-18-9-3-2-4-10-18)22(26)23-19-11-7-8-17-12-13-20(24-21(17)19)25-14-5-6-15-25/h2-16H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRSESSDAUEGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1N=C(C=C2)N3C=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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